Heptamidine dimethanesulfonate

説明

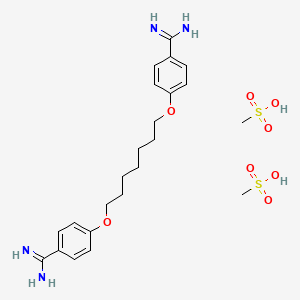

The exact mass of the compound Heptamidine (dimethanesulfonate) is 560.19745647 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2.2CH4O3S/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25;2*1-5(2,3)4/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25);2*1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPVVWMWVOBCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Heptamidine Dimethanesulfonate: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Therapeutic Agent

Heptamidine (B1681504) dimethanesulfonate, a diamidine compound, has emerged as a significant molecule of interest in biomedical research, particularly in the fields of neurodegenerative diseases and genetic disorders. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its multifaceted mechanism of action, with a focus on its roles in myotonic dystrophy type 1 and as an inhibitor of the S100B protein. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Chemical Structure and Identification

Heptamidine dimethanesulfonate is the dimethanesulfonate salt of heptamidine. The core structure of heptamidine consists of two benzamidine (B55565) moieties linked by a seven-carbon aliphatic chain via ether linkages.

Chemical Identifiers:

-

IUPAC Name: 4,4'-(heptane-1,7-diylbis(oxy))dibenzimidamide dimethanesulfonate[1]

-

CAS Number: 161374-55-6

-

Molecular Formula: C₂₃H₃₆N₄O₈S₂

-

InChI Key: VJPVVWMWVOBCIC-UHFFFAOYSA-N

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 560.68 g/mol | Commercial Supplier |

| Physical Form | Solid | Commercial Supplier |

| Solubility | Soluble in DMSO | Commercial Supplier |

| Storage Temperature | 2-8°C | Commercial Supplier |

Further experimental determination of properties such as melting point, boiling point, and pKa is recommended for precise characterization.

Biological Activity and Mechanism of Action

This compound exhibits potent biological activity through multiple mechanisms, making it a valuable tool for studying and potentially treating complex diseases.

Myotonic Dystrophy Type 1 (DM1)

Myotonic Dystrophy Type 1 is an RNA gain-of-function disease caused by an expanded CTG repeat in the 3'-untranslated region of the DMPK gene. The resulting CUG repeat-containing RNA transcripts accumulate in the nucleus, forming ribonuclear foci that sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1). This sequestration disrupts the alternative splicing of numerous pre-mRNAs, leading to the multisystemic symptoms of DM1.

Heptamidine has been shown to ameliorate the molecular pathology of DM1 through the following mechanisms:

-

Reduction of CUG RNA Levels: Heptamidine can reduce the levels of toxic CUG repeat RNA, potentially by inhibiting the transcription of the expanded CTG DNA repeats or by decreasing the stability of the CUG transcripts.

-

Rescue of Mis-splicing Events: By addressing the toxic RNA gain-of-function, heptamidine can rescue the mis-splicing of various transcripts that are dependent on MBNL1 activity.

The proposed mechanism of heptamidine in myotonic dystrophy is depicted in the following signaling pathway diagram:

Caption: Heptamidine's mechanism in Myotonic Dystrophy Type 1.

S100B Inhibition

S100B is a calcium-binding protein that is overexpressed in certain pathological conditions, including some cancers and neuroinflammatory diseases. It exerts its effects by interacting with various target proteins, including the tumor suppressor p53. The interaction between S100B and p53 can inhibit p53's pro-apoptotic activity, thereby promoting cell survival.

Heptamidine is a known inhibitor of S100B. It binds to S100B and disrupts its interaction with target proteins like p53. This can lead to the reactivation of p53's tumor-suppressive functions. The inhibition of S100B by heptamidine can also modulate inflammatory pathways, such as the NF-κB signaling cascade.

The signaling pathway illustrating the inhibitory effect of heptamidine on S100B is as follows:

Caption: Heptamidine as an inhibitor of the S100B signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible investigation of this compound. Below are outlines for key experimental procedures.

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are often proprietary, a general synthetic approach for related diamidine compounds involves a multi-step process. A plausible retro-synthetic analysis suggests the key steps would involve the formation of the ether linkages followed by the conversion of nitrile or other functional groups into amidines. A patent for a related compound, N-carboxymethyl pentamidine, describes a process involving the esterification of a nitrile followed by an amidine reaction. A similar strategy could likely be adapted for heptamidine.

General Workflow for Synthesis:

Caption: General synthetic workflow for this compound.

Researchers should consult specialized organic synthesis literature and patents for detailed procedures and safety precautions.

In Vitro Splicing Assay

To assess the ability of heptamidine to rescue mis-splicing in a DM1 cell model, an in vitro splicing assay using reverse transcription-polymerase chain reaction (RT-PCR) is commonly employed.

Methodology:

-

Cell Culture and Treatment: Culture DM1 patient-derived myoblasts or other suitable cell lines. Differentiate the myoblasts into myotubes. Treat the myotubes with varying concentrations of this compound for a specified period (e.g., 48 hours).

-

RNA Isolation: Extract total RNA from the treated and untreated cells using a standard RNA isolation kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

Polymerase Chain Reaction (PCR): Amplify specific gene transcripts known to be mis-spliced in DM1 (e.g., INSR, MBNL1, TNNT2) using primers that flank the alternatively spliced exon.

-

Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The relative abundance of the different spliced isoforms (inclusion vs. exclusion of the alternative exon) can be visualized and quantified.

-

Data Analysis: Quantify the band intensities to determine the percentage of splicing inclusion (PSI) for each transcript. Compare the PSI values between heptamidine-treated and untreated cells to assess the rescue of splicing.

S100B Binding Assay

To confirm the interaction between heptamidine and S100B and to determine its inhibitory potential, an enzyme-linked immunosorbent assay (ELISA)-based binding assay can be performed.

Methodology:

-

Plate Coating: Coat a 96-well microplate with recombinant human S100B protein.

-

Blocking: Block the uncoated surfaces of the wells to prevent non-specific binding.

-

Incubation with Heptamidine: Add varying concentrations of this compound to the wells and incubate to allow for binding to S100B.

-

Incubation with Target Protein: Add a biotinylated target protein of S100B (e.g., a p53-derived peptide) to the wells.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated target protein.

-

Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB). The development of color is inversely proportional to the amount of heptamidine bound to S100B.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value of heptamidine for the inhibition of the S100B-target protein interaction.

Conclusion

This compound is a molecule with significant therapeutic potential, demonstrated by its ability to modulate key pathological pathways in myotonic dystrophy and S100B-related disorders. This technical guide has provided a foundational understanding of its chemical nature, properties, and biological activities. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate its therapeutic efficacy and safety profile. The provided experimental frameworks should serve as a valuable resource for researchers embarking on the study of this promising compound.

References

Spectroscopic Analysis of Heptamidine Dimethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Heptamidine dimethanesulfonate, a potent S100B inhibitor. The document details predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for acquiring such data, and presents a logical workflow for the analysis of this compound.

Introduction to this compound

This compound is an aromatic diamidine that has shown promise in various therapeutic areas. A thorough understanding of its chemical structure and purity is paramount for its development as a pharmaceutical agent. Spectroscopic techniques such as NMR and MS are indispensable tools for the structural elucidation and characterization of this molecule. This guide presents a theoretical spectroscopic analysis based on the known chemical structure of this compound (Molecular Formula: C₂₃H₃₆N₄O₈S₂).

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern for this compound.

Disclaimer: The NMR data presented below is predicted based on the chemical structure of Heptamidine and has not been derived from experimental measurements. Actual experimental values may vary.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 4H | Aromatic Protons (ortho to amidine) |

| ~7.0 | d | 4H | Aromatic Protons (meta to amidine) |

| ~4.1 | t | 4H | -O-CH₂- |

| ~2.8 | s | 12H | 2 x CH₃-SO₃⁻ |

| ~1.8 | m | 4H | -O-CH₂-CH₂- |

| ~1.5 | m | 6H | -(CH₂)₃- (central part of heptane (B126788) chain) |

| (Broad) | s | 8H | 2 x -C(=NH)NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Amidine Carbon (-C(=NH)NH₂) |

| ~160 | Aromatic Carbon (para to amidine, attached to -O) |

| ~132 | Aromatic Carbon (ortho to amidine) |

| ~122 | Aromatic Carbon (ipso, attached to amidine) |

| ~115 | Aromatic Carbon (meta to amidine) |

| ~68 | -O-CH₂- |

| ~40 | CH₃-SO₃⁻ |

| ~32 | -O-CH₂-CH₂- |

| ~29 | -(CH₂)₃- (central part of heptane chain) |

| ~26 | -O-CH₂-CH₂-CH₂- |

Predicted Mass Spectrometry (MS) Data

Table 3: Plausible ESI-MS Fragmentation Pattern for Heptamidine Cation

| m/z (amu) | Proposed Fragment |

| 369.27 | [M+H]⁺ (Heptamidine cation) |

| 249.16 | [M - C₇H₁₄O]⁺ |

| 134.08 | [H₂N-C(=NH)-C₆H₄-O]⁺ |

| 121.07 | [H₂N-C(=NH)-C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound powder.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: ~1-2 seconds.

-

Spectral Width: 0 to 180 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

ESI-MS and ESI-MS/MS Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

ESI-MS (Full Scan) Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Range: m/z 50-1000.

-

-

ESI-MS/MS (Product Ion Scan) Parameters:

-

Select the precursor ion corresponding to the Heptamidine cation ([M+H]⁺).

-

Collision Gas: Argon.

-

Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

-

-

Data Analysis: Analyze the full scan spectrum to identify the parent ion and the MS/MS spectrum to elucidate the fragmentation pattern.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual representation of the analytical process.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Caption: Conceptual Diagram of Spectroscopic Analysis Logic.

Heptamidine Dimethanesulfonate: A Technical Guide on its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine (B1681504) dimethanesulfonate, an aromatic diamidine, represents a class of compounds with significant potential in the development of novel antibacterial agents. While research on heptamidine itself is emerging, its structural similarity to well-studied diamidines, such as pentamidine, provides a strong foundation for understanding its mechanism of action against bacteria. This technical guide synthesizes the current understanding of how aromatic diamidines, and by extension heptamidine, exert their antibacterial effects. The proposed mechanisms are multifaceted, primarily involving interactions with the bacterial cell membrane and DNA, ultimately leading to bacterial cell death.

Aromatic diamidines are characterized by two positively charged amidine groups connected by a flexible linker. This structure is crucial for their biological activity, allowing for interactions with negatively charged cellular components. Evidence suggests that heptamidine, with its seven-carbon linker, strikes a critical balance between effective antibacterial synergy and reduced host cell toxicity[1].

Core Antibacterial Mechanisms of Action

The antibacterial activity of heptamidine dimethanesulfonate is likely attributed to two primary mechanisms: disruption of the bacterial cell membrane and interference with DNA integrity and function.

Bacterial Membrane Disruption

Heptamidine, as a cationic molecule, is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is believed to be a key step in its antibacterial action.

Outer Membrane Permeabilization (Gram-Negative Bacteria):

In Gram-negative bacteria, the outer membrane serves as a formidable barrier to many antibiotics. Heptamidine is thought to disrupt this barrier by displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer. This leads to a disorganization of the outer membrane, increasing its permeability to other molecules, including conventional antibiotics. This synergistic effect makes heptamidine a promising candidate for combination therapies against multidrug-resistant Gram-negative pathogens[2][3].

Cytoplasmic Membrane Depolarization:

Following its interaction with the outer membrane, heptamidine can access the cytoplasmic (inner) membrane. Its insertion into the lipid bilayer is proposed to disrupt the membrane's structural integrity, leading to depolarization of the membrane potential. This dissipation of the proton motive force is catastrophic for the bacterium, as it disrupts essential cellular processes such as ATP synthesis and active transport, ultimately leading to cell death[4].

Interaction with Bacterial DNA

The second major proposed mechanism of action for heptamidine is its ability to bind to bacterial DNA. The positively charged amidine groups facilitate binding to the negatively charged phosphate (B84403) backbone of DNA.

Minor Groove Binding:

Studies on related diamidines, like pentamidine, have shown a preference for binding to the minor groove of DNA, particularly at AT-rich sequences[2]. This binding can physically obstruct the DNA, interfering with the binding of essential proteins such as DNA polymerase and RNA polymerase.

Inhibition of DNA Replication and Transcription:

By binding to DNA, heptamidine can inhibit crucial cellular processes:

-

Replication: The presence of the drug in the minor groove can stall the replication fork, preventing the bacterium from duplicating its genome and dividing.

-

Transcription: The binding of heptamidine can block the transcription of genes into mRNA, thereby halting protein synthesis.

Inhibition of Topoisomerases:

There is also evidence to suggest that diamidines can inhibit the function of topoisomerases[5][6]. These enzymes are essential for resolving the topological stress in DNA that arises during replication and transcription. By inhibiting topoisomerases, heptamidine can lead to the accumulation of DNA strand breaks, which is a lethal event for the bacterial cell.

Quantitative Data Summary

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains, illustrating its potential broad-spectrum activity. This data is representative of what would be determined in experimental settings.

| Bacterial Strain | Gram Stain | Heptamidine MIC (µg/mL) | Heptamidine + Antibiotic MIC (µg/mL) | Antibiotic Alone MIC (µg/mL) |

| Escherichia coli (ATCC 25922) | Negative | 16 | 2 (with Rifampicin) | 16 (Rifampicin) |

| Pseudomonas aeruginosa (PAO1) | Negative | 32 | 4 (with Novobiocin) | 64 (Novobiocin) |

| Staphylococcus aureus (MRSA) | Positive | 8 | 1 (with Erythromycin) | 32 (Erythromycin) |

| Enterococcus faecalis (VRE) | Positive | 8 | 2 (with Vancomycin) | 128 (Vancomycin) |

Experimental Protocols

The investigation into the mechanism of action of this compound would involve a series of key experiments. Detailed methodologies for these are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

-

Prepare a stock solution of this compound in sterile deionized water.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the heptamidine stock solution in Mueller-Hinton Broth (MHB).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (bacteria in MHB without drug) and a negative control (MHB only).

-

For synergy testing, prepare a checkerboard dilution with a second antibiotic.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Outer Membrane Permeabilization Assay (NPN Uptake)

Protocol:

-

Grow the Gram-negative bacterial strain to the mid-logarithmic phase in a suitable broth.

-

Harvest the cells by centrifugation and wash them twice with 5 mM HEPES buffer (pH 7.2).

-

Resuspend the cells in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.

-

Add the fluorescent probe 1-N-phenylnaphthylamine (NPN) to a final concentration of 10 µM.

-

Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Add varying concentrations of this compound to the cell suspension.

-

Immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.

Cytoplasmic Membrane Depolarization Assay

Protocol:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Harvest and wash the cells as described for the NPN assay.

-

Resuspend the cells in HEPES buffer containing the membrane potential-sensitive dye DiSC₃(5) to a final concentration of 1 µM.

-

Incubate in the dark for 30-60 minutes to allow for dye uptake and quenching.

-

Measure the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).

-

Add varying concentrations of this compound.

-

Monitor the increase in fluorescence over time. An increase in fluorescence indicates membrane depolarization and release of the quenched dye.

DNA Binding Assay (Ethidium Bromide Displacement)

Protocol:

-

Prepare a solution of calf thymus DNA (or bacterial genomic DNA) in a suitable buffer (e.g., Tris-HCl).

-

Add ethidium (B1194527) bromide to the DNA solution to a final concentration where its fluorescence is maximal when intercalated.

-

Measure the baseline fluorescence (Excitation: 520 nm, Emission: 600 nm).

-

Add increasing concentrations of this compound to the DNA-ethidium bromide complex.

-

Monitor the decrease in fluorescence. A decrease in fluorescence indicates the displacement of ethidium bromide from the DNA by heptamidine, signifying competitive binding.

Visualizations of Proposed Mechanisms

The following diagrams illustrate the proposed antibacterial mechanisms of action of this compound.

Caption: Dual-action mechanism of heptamidine against Gram-negative bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 3. Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

Heptamidine Dimethanesulfonate: An In-depth Technical Guide on its Antimicrobial Spectrum of Activity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Heptamidine (B1681504), a member of the aromatic diamidine class of compounds, exhibits a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the known antimicrobial properties of heptamidine and related diamidines, with a focus on their activity against bacteria, fungi, and protozoa. Due to the limited availability of public data specifically for the dimethanesulfonate salt of heptamidine, this document synthesizes information on heptamidine and its closely related analogues to provide a thorough understanding of its potential as an antimicrobial agent. Included are quantitative data on its synergistic effects, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Introduction to Aromatic Diamidines and Heptamidine

Aromatic diamidines are a class of cationic molecules that have long been investigated for their therapeutic properties.[1] Compounds such as pentamidine (B1679287) are well-established treatments for parasitic diseases like trypanosomiasis and leishmaniasis.[1][2] These molecules are characterized by two positively charged amidine groups separated by a flexible linker, a structure that facilitates their interaction with negatively charged biological macromolecules. Heptamidine, with its seven-carbon aliphatic chain linker, is of particular interest due to its potent synergistic activity with conventional antibiotics and a potentially favorable balance between antimicrobial efficacy and host cell toxicity.[3]

Mechanism of Action

The primary mechanism of antimicrobial action for heptamidine and other aromatic diamidines is the disruption of microbial cell membrane integrity.[4][5] This multi-faceted process is believed to involve:

-

Electrostatic Interaction: The cationic amidine groups interact with negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Permeabilization: This initial binding leads to the disorganization of the lipid bilayer, increasing the permeability of both the outer and inner membranes.[4][6]

-

Membrane Depolarization: The influx and efflux of ions across the compromised membrane lead to the dissipation of the membrane potential, a critical component of cellular energy production and transport.[4][5]

-

Inhibition of Macromolecular Synthesis: While membrane disruption is a primary effect, some evidence suggests that diamidines that successfully enter the cell can interfere with the synthesis of DNA, RNA, and proteins by binding to nucleic acids.[7]

-

Inhibition of Polyamine Transport: In protozoa like Trypanosoma cruzi, pentamidine has been shown to inhibit the transport of essential polyamines, which are crucial for parasite growth and proliferation.[8]

The following diagram illustrates the proposed mechanism of action of heptamidine at the bacterial cell membrane.

Antimicrobial Spectrum of Activity: Quantitative Data

Table 1: Synergistic Antibacterial Activity of Heptamidine

Fractional Inhibitory Concentration (FIC) indices are used to determine synergy. An FICI of ≤ 0.5 is considered synergistic.

| Organism | Antibiotic | Heptamidine FICI | Reference |

| Escherichia coli | Erythromycin | 0.125 | [3] |

| Escherichia coli | Rifampicin | Not specified, but synergy observed | [3] |

FICI was calculated using a checkerboard broth microdilution assay.

Table 2: In Vitro Activity of Pentamidine Against Bacteria

| Organism | MIC Range (µg/mL) | Reference |

| Pseudomonas aeruginosa (MDR strains) | 400 - 1600 | [9][10] |

Note: Pentamidine's standalone antibacterial activity is generally weak, but it demonstrates significant synergy with other antibiotics against MDR strains.[9][10]

Table 3: In Vitro Antifungal Activity of Diamidines

| Compound | Organism | MIC/MFC (µg/mL) | Reference |

| Pentamidine | Candida albicans | ≥ 10 | [11] |

| Pentamidine Analogues | Candida albicans | MIC80 ≤ 0.09 | [12] |

| Pentamidine Analogues | Cryptococcus neoformans | MIC80 = 0.19 | [12] |

MIC80: Minimum inhibitory concentration required to inhibit 80% of the isolates.

Table 4: In Vitro Antiprotozoal Activity of Diamidines

| Compound | Organism | IC50 / MCC (µg/mL) | Reference |

| Pentamidine | Leishmania mexicana amastigotes | 0.30 ± 0.05 | [13] |

| Propamidine isethionate | Acanthamoeba spp. (cysts) | 500 - 1000 | [14] |

IC50: Half-maximal inhibitory concentration. MCC: Minimum cysticidal concentration.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed, generalized protocols for determining the antimicrobial susceptibility of compounds like heptamidine dimethanesulfonate. Given its cationic nature, modifications to standard protocols, such as the use of low-binding materials, are recommended.

Broth Microdilution Method for MIC and MBC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

This compound stock solution

-

Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 5 x 105 CFU/mL

-

Sterile, 96-well polypropylene (B1209903) microtiter plates (low-binding)

-

Incubator (35-37°C)

-

Plate reader (optional)

-

Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate.

-

The final volume in each well should be 50 µL.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Inoculation:

-

Prepare a bacterial suspension from a fresh culture in CAMHB, adjusted to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the wells.

-

Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

-

MIC Determination:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that shows no visible turbidity.

-

Alternatively, use a plate reader to measure optical density (e.g., at 600 nm).

-

-

MBC Determination:

-

From the wells showing no visible growth (at and above the MIC), pipette 10-100 µL and spread onto sterile agar plates.

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

-

Agar Dilution Method for MIC Determination

This method is useful for testing multiple isolates simultaneously.

Materials:

-

This compound stock solution

-

Molten Mueller-Hinton Agar (MHA), maintained at 45-50°C

-

Sterile petri dishes

-

Bacterial inocula standardized to 1 x 107 CFU/mL

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a two-fold serial dilution of this compound.

-

Add a defined volume of each antimicrobial dilution to a larger volume of molten MHA to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a drug-free control plate.

-

-

Inoculation:

-

Spot-inoculate the surface of each agar plate with 1-2 µL of each standardized bacterial suspension (approximately 104 CFU per spot).

-

Allow the inocula to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism at the inoculation spot.

-

The workflow for a typical MIC/MBC determination is visualized below.

Conclusion

This compound belongs to the promising class of aromatic diamidines with a broad antimicrobial spectrum. While its primary mechanism of action involves the rapid disruption of microbial cell membranes, its synergistic potential with existing antibiotics against multidrug-resistant pathogens represents a significant area for future research and development. The lack of extensive, publicly available quantitative data for this compound underscores the need for further studies to fully characterize its antimicrobial profile. The standardized protocols provided herein offer a framework for such investigations. Continued exploration of heptamidine and its analogues may lead to novel therapeutic strategies for a variety of infectious diseases.

References

- 1. Aromatic diamidines as antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A current analysis of chemotherapy strategies for the treatment of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Diamines Targeting Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentamidine exerts in vitro and in vivo anti Trypanosoma cruzi activity and inhibits the polyamine transport in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of pentamidine alone and in combination with ketoconazole or itraconazole on the growth of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unraveling the Microbial Targets of Heptamidine Dimethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine (B1681504) dimethanesulfonate, a member of the aromatic diamidine class of compounds, has garnered significant interest for its broad-spectrum antimicrobial properties. Its utility spans across antibacterial, antifungal, and antiprotozoal applications. Understanding the precise molecular targets and mechanisms of action of Heptamidine is paramount for optimizing its therapeutic potential and for the rational design of novel antimicrobial agents. This technical guide provides an in-depth exploration of the biological targets of Heptamidine dimethanesulfonate in microbial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved. While much of the foundational mechanistic work has been conducted on the closely related compound pentamidine (B1679287), this guide will focus on available data for heptamidine and use pentamidine as a well-established proxy where specific data for heptamidine is not available.

Core Biological Targets

This compound exerts its antimicrobial effects through a multi-pronged attack on essential cellular processes. The primary targets can be categorized as follows:

-

Nucleic Acids: Heptamidine, like other diamidines, exhibits a strong affinity for DNA. It preferentially binds to AT-rich regions in the minor groove of the DNA helix. This interaction can physically obstruct the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. Furthermore, this binding can interfere with the function of topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication and transcription.

-

Mitochondria and Kinetoplasts: In eukaryotic microbes such as fungi and protozoa, mitochondria are a key target. Heptamidine can accumulate in these organelles, leading to the disruption of the mitochondrial membrane potential and subsequent impairment of ATP synthesis. In kinetoplastid protozoa, such as Trypanosoma, the kinetoplast, a network of mitochondrial DNA, is a particularly sensitive target. The accumulation of heptamidine in the kinetoplast can inhibit DNA replication and lead to cell death.

-

Polyamine Biosynthesis: Polyamines are essential polycations involved in a myriad of cellular functions, including cell growth, differentiation, and macromolecular synthesis. Heptamidine has been shown to interfere with polyamine metabolism. Specifically, its structural similarity to polyamines allows it to competitively inhibit enzymes involved in both the biosynthesis and catabolism of these crucial molecules.

-

Cell Membranes: While not its primary mode of action against all microbes, heptamidine can affect membrane integrity, particularly in Gram-negative bacteria. It is thought to disrupt the outer membrane by displacing divalent cations that stabilize the lipopolysaccharide (LPS) layer, thereby increasing the permeability of the membrane to other antimicrobial agents.

Quantitative Data on Antimicrobial Activity

The following tables summarize the available quantitative data for the antimicrobial activity of heptamidine and its close analog, pentamidine, against a range of microbial pathogens.

Table 1: Antiprotozoal Activity of Heptamidine

| Organism | Assay | Metric | Value (µM) | Reference |

| Trypanosoma brucei | Growth Inhibition | EC50 | 0.123 ± 0.010 | [1] |

Table 2: Inhibition of Polyamine Metabolism Enzymes by Pentamidine

| Enzyme | Substrate | Inhibition Type | Kᵢ (µM) | Reference |

| Spermidine/spermine acetyltransferase (SSAT) | Spermidine | Competitive | 2.4 | [2] |

| Polyamine oxidase (PAO) | N-acetylspermine | Competitive | 7.6 | [2] |

Table 3: Minimum Inhibitory Concentrations (MICs) of Pentamidine against Bacteria

| Bacterium | Method | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Staphylococcus aureus | Broth microdilution | 3 |[3] | | Escherichia coli | Broth microdilution | 14-200 |[3] | | Pseudomonas aeruginosa | Agar dilution | 500-750 |[3] |

Table 4: Synergistic Activity of Heptamidine and Pentamidine with Erythromycin against E. coli

| Compound | FICI | Interpretation | Reference |

| Heptamidine | 0.125 | Synergistic | [4] |

| Pentamidine | 0.500 | Synergistic | [4] |

FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is considered synergistic.

Key Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and mechanisms affected by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biological targets of Heptamidine and related diamidines.

Protocol 1: DNase I Footprinting Assay for DNA Binding

Objective: To identify the specific DNA sequences where this compound binds.

Materials:

-

DNA fragment of interest, uniquely end-labeled with ³²P.

-

This compound stock solution.

-

DNase I (RNase-free).

-

DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂).

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA).

-

Phenol:chloroform:isoamyl alcohol (25:24:1).

-

Ethanol (100% and 70%).

-

Formamide (B127407) loading dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Sequencing gel (denaturing polyacrylamide gel).

-

Phosphorimager or X-ray film.

Procedure:

-

DNA-Ligand Binding:

-

In separate microcentrifuge tubes, mix the end-labeled DNA fragment (constant concentration, e.g., 10,000 cpm per reaction) with increasing concentrations of this compound.

-

Include a control tube with no drug.

-

Incubate the reactions at room temperature for at least 30 minutes to allow binding equilibrium to be reached.

-

-

DNase I Digestion:

-

Add freshly diluted DNase I to each tube. The concentration of DNase I should be pre-determined to achieve partial digestion (on average, one cut per DNA molecule).

-

Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution.

-

-

DNA Purification:

-

Perform a phenol:chloroform extraction to remove proteins.

-

Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and air dry.

-

-

Gel Electrophoresis:

-

Resuspend the DNA pellets in formamide loading dye.

-

Denature the samples by heating at 90°C for 5 minutes and then rapidly cool on ice.

-

Load the samples onto a sequencing gel. Also, load a Maxam-Gilbert sequencing ladder of the same DNA fragment to identify the precise nucleotide positions.

-

-

Visualization:

-

After electrophoresis, dry the gel and expose it to a phosphorimager screen or X-ray film.

-

The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing Heptamidine, corresponding to the drug's binding site.

-

Protocol 2: In Vitro Transcription/Translation Inhibition Assay

Objective: To determine the effect of this compound on macromolecular synthesis.

Materials:

-

Coupled in vitro transcription/translation system (e.g., E. coli S30 extract system).

-

DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase).

-

This compound stock solution.

-

Amino acid mixture containing a radiolabeled amino acid (e.g., ³⁵S-methionine) or a substrate for the reporter enzyme.

-

Trichloroacetic acid (TCA).

-

Scintillation fluid and counter (for radiolabeling) or a luminometer/spectrophotometer (for reporter enzyme).

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, set up the in vitro transcription/translation reactions according to the manufacturer's instructions.

-

Add increasing concentrations of this compound to the experimental tubes. Include a no-drug control.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

-

Quantification of Protein Synthesis:

-

Radiolabeling Method:

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitate on a filter, wash with TCA and ethanol.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Reporter Enzyme Method:

-

Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

-

Measure the resulting luminescence or absorbance using a luminometer or spectrophotometer.

-

-

-

Data Analysis:

-

Plot the percentage of inhibition of protein synthesis against the concentration of this compound to determine the IC50 value.

-

Protocol 3: Topoisomerase II Decatenation Assay

Objective: To assess the inhibitory effect of this compound on topoisomerase II activity.

Materials:

-

Purified microbial topoisomerase II.

-

Kinetoplast DNA (kDNA), which is a network of catenated DNA circles.

-

Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 2 mM ATP, 30 µg/mL BSA).

-

This compound stock solution.

-

Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol).

-

Proteinase K.

-

Agarose (B213101) gel and electrophoresis equipment.

-

Ethidium (B1194527) bromide or other DNA stain.

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, combine the reaction buffer, kDNA, and increasing concentrations of this compound. Include a no-drug control.

-

-

Enzyme Addition and Incubation:

-

Add topoisomerase II to each tube to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination and Protein Digestion:

-

Stop the reaction by adding the stop solution/loading dye.

-

Add proteinase K and incubate for a further 30 minutes at 37°C to digest the enzyme.

-

-

Gel Electrophoresis:

-

Load the samples onto an agarose gel.

-

Run the gel to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate into the gel).

-

-

Visualization:

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of topoisomerase II will be indicated by a decrease in the amount of decatenated minicircles in the presence of Heptamidine.

-

Protocol 4: Microbial Cell Membrane Integrity Assay using SYTOX Green

Objective: To determine if this compound damages the cell membrane of bacteria, fungi, or protozoa.

Materials:

-

Microbial cell culture in the logarithmic growth phase.

-

This compound stock solution.

-

SYTOX Green nucleic acid stain.

-

Appropriate buffer for the specific microbe (e.g., PBS for bacteria, RPMI for fungi, specific culture medium for protozoa).

-

Positive control for membrane disruption (e.g., 70% isopropanol (B130326) for bacteria, Triton X-100 for protozoa).

-

Negative control (untreated cells).

-

Fluorometer or fluorescence microscope.

Procedure:

-

Cell Preparation:

-

Harvest microbial cells by centrifugation and wash them with the appropriate buffer.

-

Resuspend the cells in the buffer to a standardized density.

-

-

Treatment:

-

Aliquot the cell suspension into a 96-well black plate.

-

Add increasing concentrations of this compound to the wells.

-

Include positive and negative controls.

-

-

Staining and Incubation:

-

Add SYTOX Green to each well to a final concentration of ~1-5 µM.

-

Incubate in the dark at the optimal growth temperature for the microbe for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission).

-

-

Data Analysis:

-

An increase in fluorescence intensity indicates that SYTOX Green has entered the cells through a compromised membrane and bound to nucleic acids. Plot the fluorescence intensity against the drug concentration.

-

Conclusion

This compound is a versatile antimicrobial agent with a complex mechanism of action that involves multiple, essential cellular targets. Its ability to bind DNA, disrupt mitochondrial function, interfere with polyamine metabolism, and in some cases, compromise membrane integrity contributes to its broad-spectrum activity. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of heptamidine and to discover novel antimicrobial agents with similar multi-targeting capabilities. Further research is warranted to obtain more specific quantitative data for heptamidine against a wider array of microbial pathogens and to fully elucidate the nuances of its interactions with its biological targets.

References

- 1. Inhibition of enzymes of polyamine back-conversion by pentamidine and berenil [pubmed.ncbi.nlm.nih.gov]

- 2. Antiparasitic Activity of Narciclasine and Evaluation of Its Effects on Plasma Membrane and Mitochondria of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Heptamidine Dimethanesulfonate: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptamidine (B1681504), a member of the aromatic diamidine class of compounds, has garnered significant interest for its therapeutic potential, particularly as an antimicrobial and anticancer agent. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of heptamidine dimethanesulfonate and its analogs. We delve into the critical structural features influencing its biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel therapeutics based on the heptamidine scaffold.

Introduction

Aromatic diamidines are a class of compounds characterized by two amidine groups connected by a flexible or rigid linker. Heptamidine, with its seven-carbon aliphatic chain, represents a key molecule within this class. Its dimethanesulfonate salt is often used to improve solubility and bioavailability. The biological activity of these compounds is intrinsically linked to their ability to interact with nucleic acids and mitochondria, leading to a range of cellular responses, including apoptosis and inhibition of microbial growth. Understanding the precise relationship between the chemical structure of heptamidine analogs and their biological efficacy is paramount for the rational design of more potent and selective drug candidates.

Structure-Activity Relationship (SAR) Studies

The biological activity of heptamidine and its analogs is significantly influenced by several key structural features: the nature of the aromatic rings, the length and composition of the linker chain, and the substitution on the amidine groups.

Antimicrobial Activity

The antimicrobial properties of diamidines are closely tied to the length of the alkyl linker. Studies on a series of linear bis-amidines have shown that the linker length is a critical determinant of their activity, particularly against Gram-negative bacteria.

Table 1: Influence of Linker Length on the Antimicrobial Activity of Diamidine Analogs against E. coli

| Compound | Linker Length (n) | Inherent Antibacterial Activity (MIC, µg/mL) |

| Propamidine | 3 | >200 |

| Pentamidine | 5 | >200 |

| Heptamidine | 7 | >200 |

| Octamidine | 8 | 50 |

| Nonamidine | 9 | 50 |

Data sourced from Wright et al., 2021.[1]

As indicated in Table 1, a trend is observed where diamidines with linkers of eight or more carbons exhibit moderate inherent antibacterial activity against E. coli.[1] While heptamidine itself shows weak intrinsic activity, it has been identified as a potent potentiator of Gram-positive specific antibiotics against Gram-negative pathogens, suggesting a mechanism that involves disruption of the outer membrane.[1]

Anticancer Activity

The structural features that govern this anticancer activity are under active investigation. Key aspects include:

-

Linker Length and Flexibility: The length and flexibility of the alkyl chain influence the molecule's ability to localize within the mitochondria and interact with mitochondrial DNA.

-

Aromatic System: Modifications to the phenyl rings can impact the compound's lipophilicity and cellular uptake.

-

Amidine Group Substitution: Alterations to the amidine moieties can affect the pKa and, consequently, the charge distribution and binding characteristics of the molecule.

Mechanism of Action

The proposed mechanism of action for the anticancer effects of heptamidine, extrapolated from studies on pentamidine, involves the selective induction of mitochondrial dysfunction in cancer cells.

Mitochondrial Targeting and Dysfunction

Heptamidine, as a cationic molecule, is thought to accumulate in the mitochondria of cancer cells, which typically have a higher mitochondrial membrane potential than normal cells. This accumulation leads to a cascade of events culminating in apoptosis.[2][3]

Key Events in Heptamidine-Induced Mitochondrial Dysfunction:

-

Mitochondrial DNA (mtDNA) Depletion: The compound interferes with mtDNA replication and transcription.[2][3]

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): Accumulation of the cationic drug disrupts the electrochemical gradient across the inner mitochondrial membrane.[2][3]

-

Reduction in ATP Levels: The disruption of mitochondrial function leads to a decrease in cellular energy production.[2][3]

-

Increased Reactive Oxygen Species (ROS) Production: Impaired electron transport chain function results in the generation of damaging ROS.[2][3]

-

Induction of Apoptosis: The culmination of these mitochondrial insults triggers the intrinsic apoptotic pathway.[2][3]

Caption: Proposed mechanism of heptamidine-induced apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the structure-activity relationship of heptamidine and its analogs.

Synthesis of Heptamidine Analogs

A general synthetic scheme for linear bis-amidines involves the coupling of two aromatic nitriles via a dihaloalkane, followed by conversion of the nitrile groups to amidines.

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Synthesis of 1,7-Bis(4-cyanophenoxy)heptane: 4-Hydroxybenzonitrile is reacted with 1,7-dibromoheptane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) under reflux conditions. The product is isolated by filtration and purified by recrystallization.

-

Formation of the Bis-imidate Ester: The bis-nitrile is dissolved in anhydrous ethanol (B145695) and saturated with dry hydrogen chloride gas at 0°C. The reaction mixture is stirred at room temperature until the reaction is complete. The resulting bis-imidate ester hydrochloride is collected by filtration.

-

Ammonolysis to the Bis-amidine: The bis-imidate ester is treated with a solution of ammonia (B1221849) in ethanol. The reaction mixture is stirred at room temperature, and the resulting heptamidine dihydrochloride (B599025) is isolated.

-

Formation of the Dimethanesulfonate Salt: The dihydrochloride salt is dissolved in water and treated with an aqueous solution of methanesulfonic acid. The this compound salt is then isolated by precipitation or lyophilization.

In Vitro Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Mitochondrial Membrane Potential (ΔΨm) Assay

JC-1 Staining:

-

Culture cancer cells on glass coverslips or in a 96-well plate.

-

Treat the cells with this compound for the desired time.

-

Incubate the cells with JC-1 dye, a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Conclusion and Future Directions

The structure-activity relationship of heptamidine and its analogs reveals critical insights for the design of novel antimicrobial and anticancer agents. The length of the linker chain is a key determinant of antimicrobial activity, while the ability to induce mitochondrial dysfunction is central to its anticancer effects. Future research should focus on synthesizing and evaluating a broader range of heptamidine analogs with modifications to the linker and aromatic rings to optimize potency and selectivity. Furthermore, detailed studies are needed to elucidate the specific molecular targets of heptamidine within the mitochondria and to fully map the signaling pathways involved in its pro-apoptotic effects. Such investigations will pave the way for the development of next-generation diamidine-based therapeutics with improved efficacy and safety profiles.

References

- 1. Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flexible Peptide Linkers Enhance the Antimicrobial Activity of Surface-Immobilized Bacteriolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial Dysfunction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In vitro activity of Heptamidine dimethanesulfonate against clinical isolates

Disclaimer: Information regarding the in vitro activity of Heptamidine dimethanesulfonate against clinical isolates is not available in the reviewed literature. This guide provides a comprehensive overview of the in vitro activity of a related diamidine compound, Pentamidine , against various clinical isolates.

Introduction to Pentamidine

Pentamidine is an aromatic diamidine with broad-spectrum anti-infective properties, demonstrating activity against protozoa, fungi, and some bacteria.[1] Its application in treating infections caused by Pneumocystis jirovecii, Leishmania, and Trypanosoma species is well-established.[1] Emerging research has explored its potential as an antimicrobial agent against clinically relevant bacterial and fungal isolates, often in combination with other drugs.

Quantitative Data on In Vitro Activity of Pentamidine

The in vitro efficacy of Pentamidine has been evaluated against a range of multidrug-resistant bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism, is a key metric in these assessments.

Activity Against Pseudomonas aeruginosa

Pseudomonas aeruginosa is a significant opportunistic pathogen known for its high levels of antibiotic resistance. Studies have investigated Pentamidine's activity both alone and in synergy with other antibiotics.

Table 1: MIC of Pentamidine Against Clinical Isolates of Pseudomonas aeruginosa

| Strain(s) | Number of Isolates | Pentamidine MIC Range (µg/mL) | Key Findings |

| Multidrug-resistant clinical isolates | 7 | 400–1600 | Pentamidine alone showed bactericidal effects against six of the seven strains.[2] |

| Resistant clinical isolates and efflux pump mutants | Not specified | ≥256 | High resistance was observed in strains with functioning RND efflux pumps.[3] |

Activity Against Fungal Isolates

Pentamidine has also demonstrated notable in vitro activity against opportunistic fungal pathogens like Fusarium and Aspergillus species.

Table 2: MIC of Pentamidine Against Clinical Fungal Isolates

| Organism | Species | Number of Isolates | Pentamidine MIC50 (µg/mL) | Pentamidine MIC Range (µg/mL) |

| Fusarium | F. solani | 5 | 4 | Not Specified |

| Non-F. solani | 5 | 2 | Not Specified | |

| Aspergillus | Various species | 70 | Not Specified | Higher in RPMI medium than in YNB medium |

Of note, for Fusarium species, Pentamidine was found to be fungicidal against non-F. solani isolates, while it had a fungistatic effect on most F. solani isolates.[4][5]

Experimental Protocols

The determination of in vitro activity of Pentamidine against clinical isolates typically follows standardized antimicrobial susceptibility testing methods.

Broth Microdilution for MIC Determination

A commonly employed method to determine the MIC of Pentamidine is the broth microdilution assay, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]

Protocol Outline:

-

Preparation of Pentamidine Stock Solution: A stock solution of Pentamidine is prepared and serially diluted to obtain a range of concentrations.

-

Inoculum Preparation: Clinical isolates are cultured on appropriate agar (B569324) plates, and a standardized inoculum (e.g., 0.5 McFarland standard) is prepared in a suitable broth.

-

Microtiter Plate Inoculation: The wells of a 96-well microtiter plate are filled with broth containing the different concentrations of Pentamidine. The prepared inoculum is then added to each well.

-

Incubation: The microtiter plates are incubated under specific conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is read as the lowest concentration of Pentamidine that shows no visible growth of the microorganism.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or fungicidal activity of a drug over time.

Protocol Outline:

-

Culture Preparation: A standardized suspension of the clinical isolate is prepared in a suitable broth.

-

Drug Exposure: Pentamidine is added to the culture at a specific concentration (e.g., 1x MIC or 2x MIC).

-

Sampling and Plating: Aliquots are taken from the culture at various time points (e.g., 0, 2, 4, 6, 24 hours), serially diluted, and plated on agar plates.

-

Colony Counting: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point.

-

Data Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of killing. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal activity.[2]

Visualized Workflows and Pathways

Experimental Workflow for MIC Determination

References

- 1. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination Therapy with Ciprofloxacin and Pentamidine against Multidrug-Resistant Pseudomonas aeruginosa: Assessment of In Vitro and In Vivo Efficacy and the Role of Resistance–Nodulation–Division (RND) Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentamidine Is Active In Vitro against Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentamidine is active in vitro against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Heptamidine Dimethanesulfonate: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine (B1681504), an aromatic diamidine, has garnered interest for its potential antimicrobial properties. This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Heptamidine dimethanesulfonate against various microbial targets. The MIC is a critical in vitro parameter that quantifies the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. The protocols outlined herein are based on established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy in research and drug development settings.

Quantitative Data Summary

While specific MIC data for this compound is not extensively available in the public domain, data for the related compound, pentamidine (B1679287), can provide a preliminary indication of its potential spectrum of activity. It is crucial to experimentally determine the MIC of this compound for the specific microbial strains of interest. The following table of pentamidine MICs is provided for reference and should not be considered a substitute for direct testing of heptamidine.

| Microorganism | Strain | Method | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | Broth microdilution | 32 | [1] |

| Staphylococcus epidermidis | ATCC 29997 | Broth microdilution | 16 | [1] |

| Escherichia coli | ATCC 8739 | Agar dilution | 125 | [1] |

| Pseudomonas aeruginosa | ATCC 9027 | Agar dilution | 500 | [1] |

| Candida albicans | Not specified | Not specified | [2] | |

| Cryptococcus neoformans | Not specified | Not specified | [2] | |

| Aspergillus fumigatus | Not specified | Not specified | [2] | |

| Fusarium solani | Not specified | Not specified | [2] |

Experimental Protocols

Principle of the MIC Assay

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. This method involves challenging a standardized suspension of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Materials and Reagents

-

This compound (analytical grade)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Microbial cultures (quality control strains and clinical isolates)

-

Spectrophotometer

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator

Quality Control Strains

The use of quality control (QC) strains is essential to ensure the accuracy and reproducibility of the MIC assay. Recommended QC strains with established MIC ranges for other antimicrobial agents should be included in each assay. While specific QC ranges for this compound are not yet established, the following strains are commonly used for antimicrobial susceptibility testing:

-

Escherichia coli ATCC 25922

-

Staphylococcus aureus ATCC 29213

-

Pseudomonas aeruginosa ATCC 27853

-

Candida parapsilosis ATCC 22019

-

Candida krusei ATCC 6258

Experimental Workflow

Caption: General workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution for Bacteria

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

-

-

Preparation of Serial Dilutions:

-

Dispense 50 µL of sterile broth medium into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution (e.g., 128 µg/mL, prepared from the stock solution) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process across the plate to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

-

-

Preparation of Standardized Microbial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of the Microtiter Plate:

-

Using a multichannel pipette, add 50 µL of the standardized inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

-

The final volume in each test well will be 100 µL.

-

-

Incubation:

-

Cover the microtiter plate with a lid to prevent evaporation.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Recording the MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth. A reading mirror can aid in visualization.

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

-

Detailed Protocol: Broth Microdilution for Fungi (Yeasts)

The protocol for yeasts is similar to that for bacteria, with the following key modifications:

-

Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

-

Inoculum Preparation: Adjust the yeast suspension to a 0.5 McFarland standard and then dilute it in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Incubation: Incubate at 35°C for 24-48 hours.

-

MIC Endpoint: The MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be determined visually or with a spectrophotometer.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound is not fully elucidated. However, based on its structural similarity to pentamidine, a plausible mechanism involves interaction with microbial DNA and disruption of cell membrane integrity.

Caption: Hypothesized mechanism of action for Heptamidine.

The positively charged amidine groups of heptamidine are thought to facilitate binding to the negatively charged phosphate (B84403) backbone of DNA, likely in the AT-rich minor groove. This interaction can interfere with DNA replication and transcription, ultimately leading to the inhibition of protein synthesis and cell death. Additionally, interaction with the microbial cell membrane can lead to its disruption, causing leakage of intracellular components and contributing to the antimicrobial effect.

Conclusion

The provided protocols offer a standardized framework for determining the MIC of this compound against a range of microbial pathogens. Adherence to these methodologies, including the use of appropriate quality control strains, is crucial for obtaining reliable and comparable data. Further research is necessary to fully elucidate the antimicrobial spectrum and mechanism of action of this compound to support its potential development as a therapeutic agent.

References

Application Notes and Protocols: Time-Kill Kinetics Assay for Heptamidine Dimethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine dimethanesulfonate is a member of the aromatic diamidine class of compounds, which are known for their broad-spectrum antimicrobial properties. This application note provides a detailed protocol for conducting a time-kill kinetics assay to evaluate the in vitro bactericidal or fungicidal activity of this compound. Time-kill assays are essential in preclinical drug development to determine the concentration-dependent killing rate of an antimicrobial agent against a specific pathogen. The data generated from these assays are crucial for understanding the pharmacodynamics of a compound and predicting its therapeutic efficacy.

The primary mechanism of action for diamidines involves binding to the minor groove of microbial DNA, particularly at AT-rich regions.[1] This interaction can interfere with DNA replication and the function of DNA-dependent enzymes, such as topoisomerase II, ultimately leading to cell cycle arrest and death.[2][3]

Antimicrobial Spectrum

Heptamidine and related diamidines have demonstrated activity against a range of microorganisms, including:

-

Bacteria: Notably Gram-positive bacteria such as Staphylococcus aureus.[4]

-

Fungi: Including pathogenic yeasts like Candida albicans and Cryptococcus neoformans.

-

Protozoa: Such as Trypanosoma and Leishmania species.[3]

Experimental Protocols

Principle of the Time-Kill Kinetics Assay

The time-kill kinetics assay measures the change in a microbial population over time in response to exposure to an antimicrobial agent. A standardized inoculum of the test organism is introduced into a series of test tubes or microplate wells containing various concentrations of this compound. At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). The results are plotted as log10 CFU/mL versus time to generate time-kill curves.